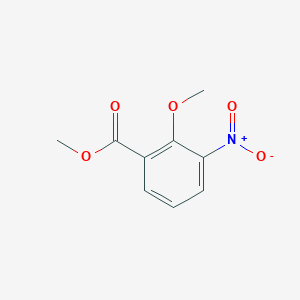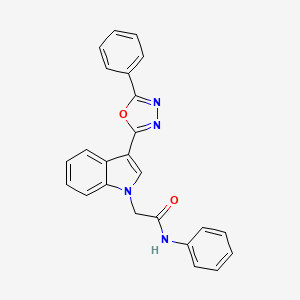
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, also known as DMTB-Propanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemosensor Development
The compound has been studied for its potential as a fluorescent chemosensor. In one study, a derivative of the compound, 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BTDP), was synthesized and showed positive solvatochromism. This derivative was used as a probe to determine the critical micelle concentration of surfactants and acted as an on-off fluorescence chemosensor for the determination of Fe3+ ion in solution (Khan, 2020).
Antioxidant Potential Analysis
A QSAR-analysis was conducted on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, revealing the molecular parameters that influence antioxidant activity. It was found that antioxidant activity increases with certain changes in molecular structure, such as decreasing area, molecular volume, and lipophilicity while increasing the magnitude of the dipole moment (Drapak et al., 2019).
Antinociceptive and Anti-inflammatory Properties
A study on thiazolopyrimidine derivatives, which are structurally related to the compound , demonstrated significant antinociceptive and anti-inflammatory activities. The study involved synthesizing and evaluating a series of heterocyclic compounds for their potential therapeutic effects (Selvam et al., 2012).
Molecular Docking Studies
Molecular docking studies have been performed on related thiazole derivatives to understand their potential interactions with biological targets. These studies provide insights into the molecular interactions and potential bioactivity of these compounds (Venil et al., 2021).
Crystal Structure Analysis
Crystal structures of related compounds have been determined to understand their molecular configurations and interactions. Such studies are crucial for the rational design of molecules with desired properties and functions (Penthala et al., 2016).
Anticancer and Antimicrobial Studies
Thiazole derivatives have been characterized for their potential anticancer and antimicrobial activities. For instance, one study undertook the characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol and found it to exhibit significant antifungal and antibacterial effects (Viji et al., 2020).
properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-10-9-15(13-19(18)25-2)17-14-26-20(22(17)11-6-12-23)21-16-7-4-3-5-8-16/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLDAHZAOYQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)


![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)

![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)
![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)

![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)


![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)